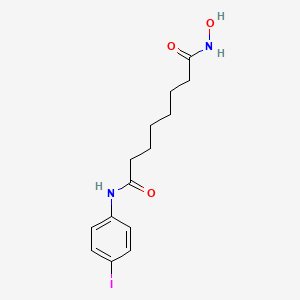

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

概要

説明

4-ヨード-SAHA は、4-ヨード-スベロイルアニリドヒドロキサム酸としても知られており、スベロイルアニリドヒドロキサム酸の誘導体です。これは、クラス I およびクラス II ヒストン脱アセチル化酵素阻害剤として作用する疎水性化合物です。 この化合物は、さまざまな癌細胞株の増殖を阻害する能力により、癌研究において大きな可能性を示しています .

作用機序

4-ヨード-SAHA は、ヒストン脱アセチル化酵素を阻害することによってその効果を発揮します。ヒストン脱アセチル化酵素は、ヒストンのリシン残基からアセチル基を除去する酵素です。この阻害により、アセチル化ヒストンが蓄積し、遺伝子発現の変化が起こります。4-ヨード-SAHA の分子標的は、ヒストン脱アセチル化酵素 1 とヒストン脱アセチル化酵素 6 を含みます。 その作用機序に関与する経路には、転写活性化と抑制の調節が含まれます .

生化学分析

Biochemical Properties

4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .

Cellular Effects

4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .

Temporal Effects in Laboratory Settings

It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .

Dosage Effects in Animal Models

The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .

Metabolic Pathways

Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .

Transport and Distribution

Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .

Subcellular Localization

As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .

準備方法

4-ヨード-SAHA は、複数段階のプロセスを経て合成することができます。合成経路には、通常、スベロイルアニリドヒドロキサム酸のヨウ素化が含まれます。反応条件には、通常、ヨウ素と、ジメチルスルホキシドなどの適切な溶媒の使用が含まれます。

化学反応の分析

4-ヨード-SAHA は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 4-ヨード-SAHA のヨウ素原子は、求核置換反応を使用して他の官能基で置換することができます。

これらの反応で使用される一般的な試薬と条件には、エタノールやジメチルスルホキシドなどの溶媒、および炭素上のパラジウムなどの触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

4-ヨード-SAHA は、次のような幅広い科学研究への応用を有しています。

科学的研究の応用

4-Iodo-SAHA has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions.

Biology: It serves as a ligand in protein-binding studies and is used to study the reversible acetylation of lysine residues in histones.

Medicine: 4-Iodo-SAHA is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines. .

類似化合物との比較

4-ヨード-SAHA は、スベロイルアニリドヒドロキサム酸やトリコスタチン A などの他のヒストン脱アセチル化酵素阻害剤に似ています。 4-ヨード-SAHA は、疎水性と特定の癌細胞株に対する強力な活性のためにユニークです。類似の化合物には以下が含まれます。

スベロイルアニリドヒドロキサム酸: クラス I およびクラス II ヒストン脱アセチル化酵素阻害剤。

トリコスタチン A: 広範囲の活性を持つ強力なヒストン脱アセチル化酵素阻害剤。

ボリノスタット: 癌研究で使用されている別のヒストン脱アセチル化酵素阻害剤

特性

IUPAC Name |

N'-hydroxy-N-(4-iodophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHZKAHBXINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673084 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219807-87-0 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?

A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.

Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?

A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.

Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?

A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

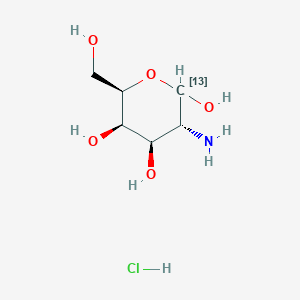

![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)